A Technical Guide to Tetrakis[4-(1-imidazolyl)phenyl]methane: A Versatile Tetrahedral Linker for Advanced Porous Materials
A Technical Guide to Tetrakis[4-(1-imidazolyl)phenyl]methane: A Versatile Tetrahedral Linker for Advanced Porous Materials
Abstract
Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM) is a highly symmetrical, tetratopic N-donor ligand that has emerged as a critical building block in the rational design of advanced porous materials. Its rigid, tetrahedral geometry, originating from a central quaternary carbon, combined with four peripheral imidazole functionalities, makes it an exceptional linker for constructing robust, three-dimensional Metal-Organic Frameworks (MOFs) and related supramolecular structures. This guide provides a comprehensive overview of TIPM, detailing its physicochemical properties, a validated multi-step synthesis protocol, key characterization data, and its primary application in the synthesis of high-stability MOFs for specialized applications, including environmental remediation. This document is intended for researchers and professionals in materials science, crystallography, and drug development who are focused on the design and application of functional porous materials.
Introduction: The Architectural Advantage of a Tetrahedral N-Donor Ligand
The field of porous crystalline materials, particularly Metal-Organic Frameworks (MOFs), has been driven by the strategic selection of molecular building blocks to create structures with desired topologies and functions. The geometry and connectivity of the organic linker are paramount in dictating the final framework architecture. Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM) stands out due to its unique structural attributes.
The molecule is built upon a tetraphenylmethane core, which establishes a persistent tetrahedral presentation of its functional groups. At the terminus of each phenyl arm, a nitrogen atom of an imidazole ring acts as a potent coordination site for metal ions or clusters. This combination of a rigid, three-dimensionally oriented core and multiple N-donor sites allows TIPM to function as a highly connected node, promoting the formation of stable, non-interpenetrated frameworks with significant porosity. Its use has been specifically noted in the synthesis of robust MOFs such as SCU-100 and SCU-101, which exhibit high stability and functionality[1].
Physicochemical and Structural Properties
The fundamental properties of TIPM are summarized below. These data are compiled from authoritative chemical databases and supplier specifications, providing a baseline for its use in experimental settings[2][3][4].
Core Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-[4-[tris(4-imidazol-1-ylphenyl)methyl]phenyl]imidazole | [2] |
| Synonyms | TIPM, Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane | [1][3] |
| CAS Number | 1258859-29-8 | [1][3] |
| Molecular Formula | C₃₇H₂₈N₈ | [2] |
| Molecular Weight | 584.67 g/mol | [4] |
| Physical Form | Solid | [3] |
| Purity | ≥97% (typical) | [3] |
| Predicted Density | 1.3 ± 0.1 g/cm³ | [4] |
| Predicted Boiling Point | 805.8 ± 65.0 °C at 760 mmHg | [4] |
| Storage Conditions | Sealed in dry, Room Temperature | [3] |
Molecular Structure
The structure of TIPM is defined by a central sp³-hybridized carbon atom bonded to four 4-(1-imidazolyl)phenyl substituents. The tetrahedral arrangement minimizes steric hindrance and projects the imidazole groups outwards, making them readily available for coordination.
Caption: 2D representation of Tetrakis[4-(1-imidazolyl)phenyl]methane.
Synthesis and Purification
While direct synthesis routes for TIPM are not widely published in peer-reviewed literature, a robust and logical pathway can be constructed from well-established organometallic and substitution reactions. The most viable approach involves the synthesis of a tetra-halogenated precursor, Tetrakis(4-bromophenyl)methane, followed by a copper-catalyzed N-arylation with imidazole.
Synthetic Workflow
The overall transformation proceeds in two main stages starting from commercially available tetraphenylmethane.
Caption: Proposed synthetic workflow for TIPM from tetraphenylmethane.
Experimental Protocol
Causality and Rationale: This protocol is designed for efficiency and purity. The bromination step (Step 1) is a classic electrophilic aromatic substitution that selectively functionalizes the para-position due to steric hindrance at the ortho-positions. Step 2 employs an Ullmann condensation, a reliable copper-catalyzed method for forming C-N bonds between aryl halides and N-heterocycles like imidazole[5][6]. Copper(I) iodide is chosen as the catalyst, and a high-boiling polar aprotic solvent like DMF is necessary to achieve the required reaction temperatures[5].
Step 1: Synthesis of Tetrakis(4-bromophenyl)methane (TBPM) [7]
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and protected from light, add tetraphenylmethane (1.0 eq).
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Reaction Initiation: Under vigorous stirring, add liquid bromine (Br₂) (excess, >4.0 eq) in small portions over 5-10 minutes at room temperature. Safety Note: This step should be performed in a well-ventilated fume hood as bromine is highly corrosive and toxic.
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Reaction Progression: Stir the mixture for 20-30 minutes at room temperature. The reaction is typically rapid.
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Work-up: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly quench the excess bromine by adding ethanol. Allow the mixture to warm to room temperature and stir overnight.
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Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with ethanol, and dried under vacuum to yield tetrakis(4-bromophenyl)methane as a solid.
Step 2: Synthesis of Tetrakis[4-(1-imidazolyl)phenyl]methane (TIPM) This step is based on established Ullmann-type reaction conditions.[5][8]
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Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add tetrakis(4-bromophenyl)methane (1.0 eq), imidazole (excess, e.g., 8-10 eq), copper(I) iodide (CuI) (catalytic amount, e.g., 20 mol%), and an anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (excess, e.g., 8 eq).
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Solvent Addition: Add anhydrous, high-boiling solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
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Reaction: Heat the mixture to a high temperature (typically 120-180 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield pure TIPM.
Applications in Metal-Organic Frameworks (MOFs)
The primary and most significant application of TIPM is its use as a tetratopic linker in the synthesis of MOFs[1][9].
Role as a Tetrahedral Building Block
The tetrahedral geometry of TIPM is crucial for the formation of 3D frameworks. When combined with metal nodes, it acts as a tetrahedral connection point, directing the growth of the framework in three dimensions. This contrasts with linear or trigonal linkers, which tend to form 1D chains or 2D sheets. The rigidity of the tetraphenylmethane core helps prevent the collapse of the porous structure upon removal of solvent molecules, leading to permanently porous materials.
Caption: TIPM as a tetrahedral node connecting metal centers in a MOF.
Case Study: SCU-Series MOFs
TIPM is a known building block for the South China University (SCU) series of MOFs, including SCU-100[1]. These frameworks are noted for their high stability. For instance, SCU-100 has been investigated for its exceptional ability to capture radioactive oxoanions like pertechnetate (TcO₄⁻) from aqueous solutions[10]. This application highlights the potential of TIPM-based MOFs in environmental remediation and nuclear waste management. The imidazole groups not only serve to build the framework but their nitrogen-rich nature can also create specific binding sites within the pores that are selective for certain guest molecules or ions[11].
Expected Characterization
Full characterization is essential to confirm the identity and purity of the synthesized TIPM.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly symmetrical. Key signals would include distinct aromatic protons on the phenyl rings and characteristic peaks for the three different protons on the imidazole rings. The absence of a signal for an N-H proton (typically >10 ppm for imidazole) and the appearance of signals in the 7-8.5 ppm range would confirm N-arylation.
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¹³C NMR Spectroscopy: The spectrum should show a signal for the central quaternary carbon atom, along with distinct signals for the carbons of the phenyl and imidazole rings.
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FT-IR Spectroscopy: The spectrum should display characteristic C-N stretching vibrations and aromatic C-H and C=C stretching bands. The disappearance of the N-H stretching band from the imidazole starting material would be a key indicator of successful reaction.
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Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight with a molecular ion peak [M+H]⁺ corresponding to a mass of ~585.25.
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Thermal Analysis (TGA/DSC): Thermogravimetric analysis is expected to show high thermal stability, a critical property for its use in MOF synthesis which often requires high temperatures. Decomposition would likely begin well above 300 °C.
Safety and Handling
Based on supplier safety data, Tetrakis[4-(1-imidazolyl)phenyl]methane should be handled with appropriate care[3].
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GHS Pictogram: GHS07 (Exclamation Mark)
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Precautionary Statements:
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P261: Avoid breathing dust.
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P280: Wear protective gloves/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a chemical fume hood.
Conclusion and Future Outlook
Tetrakis[4-(1-imidazolyl)phenyl]methane is more than just a complex organic molecule; it is a rationally designed architectural component for the next generation of porous materials. Its unique tetrahedral geometry and multidentate nature provide a direct pathway to highly stable, 3D Metal-Organic Frameworks. The proven application of its derived MOFs in critical areas like environmental remediation underscores its importance. Future research will likely focus on expanding the library of MOFs synthesized from this linker with different metal ions to tune pore sizes and functionalities for applications ranging from high-density gas storage to heterogeneous catalysis and targeted drug delivery.
References
- 1. Tetrakis[4-(1-imidazolyl)phenyl]methane - CD Bioparticles [cd-bioparticles.net]
- 2. Tetrakis[4-(1-imidazolyl)phenyl]methane | C37H28N8 | CID 91799111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane | 1258859-29-8 [sigmaaldrich.com]
- 4. ÚÛÙ Tetrakis [4- (1 -imidazolyl) phenyl] ٠تا٠تÙÙÛØ¯ Ú©ÙÙØ¯Ú¯Ø§Ù - ÙÙ ÙÙ٠راÛگا٠- Alfa Ø´ÛÙ ÛØ§ÛÛ [af.alfachemsp.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Ullmann Reaction [drugfuture.com]
- 9. The Synthesis and Properties of TIPA-Dominated Porous Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
